6-Deoxy-Hexose

Descripción general

Descripción

6-Deoxy-Hexose is a natural product found in Ascophyllum nodosum with data available.

Actividad Biológica

6-Deoxy-hexoses are a class of sugars characterized by the absence of a hydroxyl group at the sixth carbon position, which significantly alters their biological roles and functions. This article explores the biological activity of 6-deoxy-hexoses, particularly focusing on their biosynthesis, transport mechanisms, metabolic pathways, and potential therapeutic implications.

Overview of 6-Deoxy-Hexoses

6-Deoxy-hexoses include compounds such as L-fucose , L-rhamnose , and 6-deoxy-D-allose . These sugars are integral components of various biological structures, including cell wall polysaccharides and glycoproteins, and play crucial roles in microbial pathogenesis and host interactions.

Biosynthesis Pathways

The biosynthesis of 6-deoxy-hexoses involves specific enzymatic pathways. For instance, the conversion of common hexoses to 6-deoxy-hexoses typically occurs via nucleotide sugar intermediates such as GDP-fucose and dTDP-rhamnose. The following table summarizes key biosynthetic pathways:

| Compound | Precursor | Enzymes Involved | Pathway Type |

|---|---|---|---|

| L-Fucose | GDP-D-mannose | GDP-fucose synthase | Nucleotide sugar pathway |

| L-Rhamnose | dTDP-D-glucose | dTDP-rhamnose synthase | Nucleotide sugar pathway |

| 6-Deoxy-D-allose | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxyhexose reductase | Secondary metabolite pathway |

The enzymes involved in these pathways are potential targets for antibacterial therapies, as they are crucial for the survival of pathogenic bacteria like Helicobacter pylori and Pseudomonas aeruginosa .

Transport Mechanisms

The transport of 6-deoxy-hexoses across cellular membranes is facilitated by specific transporters. For example, studies on Trypanosoma brucei have shown that 6-deoxy-D-glucose is transported via hexose transporters with distinct kinetics . Understanding these transport mechanisms is vital for elucidating the metabolic roles of these sugars in various organisms.

Metabolic Pathways

In Escherichia coli, 6-deoxy-hexoses such as L-fucose and L-rhamnose serve as carbon sources. The metabolism of these sugars leads to the production of lactaldehyde, which can be further processed into different metabolites depending on oxygen availability. The following table outlines the metabolic fates of these sugars under aerobic and anaerobic conditions:

| Condition | Main Product | Metabolic Pathway |

|---|---|---|

| Aerobic | Lactate | Oxidative metabolism |

| Anaerobic | 1,2-Propanediol | Fermentative metabolism |

The findings indicate that both aerobic and anaerobic conditions lead to significant metabolic by-products, highlighting the versatility of 6-deoxy-hexose metabolism in E. coli .

Case Studies

Recent research has explored the association between metabolites including this compound and clinical symptoms in conditions like fibromyalgia (FM). A study revealed correlations between elevated levels of circulating this compound and pain severity in women with FM, suggesting its potential role as a biomarker .

Another study investigated the biosynthesis of dTDP-6-deoxy-D-allose within antibiotic-producing bacteria, revealing its significance in secondary metabolite pathways . This underscores the potential therapeutic applications of manipulating this compound biosynthesis for drug development.

Propiedades

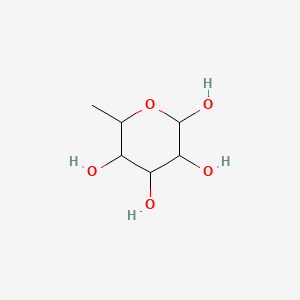

IUPAC Name |

6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862943 | |

| Record name | 6-Deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-34-7, 87-96-7, 97466-79-0 | |

| Record name | NSC287050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FUCOSE,L | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.